Casein Kinase II Receptor Peptide

Description

Properties

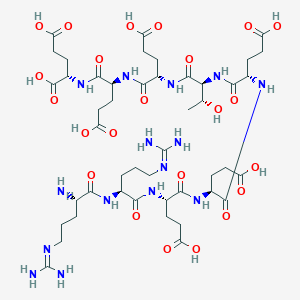

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H75N15O23/c1-20(62)35(43(82)59-26(9-15-32(69)70)40(79)57-25(8-14-31(67)68)41(80)60-28(44(83)84)11-17-34(73)74)61-42(81)27(10-16-33(71)72)58-39(78)24(7-13-30(65)66)56-38(77)23(6-12-29(63)64)55-37(76)22(5-3-19-53-46(50)51)54-36(75)21(47)4-2-18-52-45(48)49/h20-28,35,62H,2-19,47H2,1H3,(H,54,75)(H,55,76)(H,56,77)(H,57,79)(H,58,78)(H,59,82)(H,60,80)(H,61,81)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,48,49,52)(H4,50,51,53)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMPMVLVFJLTKO-VOBABAPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H75N15O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the RREEEETEEE-OH Peptide and its Biological Function

Disclaimer: The peptide sequence "RREEEETEEE-OH" is not explicitly characterized in the available scientific literature. However, the highly similar sequence, RRREEETEEE , is documented as a synthetic peptide substrate for Protein Kinase CK2 (formerly Casein Kinase II) . This guide will focus on the biological function and experimental study of this closely related peptide as a tool for investigating CK2, a crucial enzyme in cellular regulation. It is presumed that "RREEEETEEE-OH" is a variant or a typographical error of this known CK2 substrate.

Core Biological Function: A Substrate for Protein Kinase CK2

The primary biological function of the RRREEETEEE-OH peptide is to serve as a specific substrate for the serine/threonine protein kinase CK2. CK2 is a highly conserved and ubiquitously expressed kinase that plays a critical role in a vast array of cellular processes. It is considered a "master regulator" due to its involvement in cell growth, proliferation, and survival.

The RRREEETEEE-OH peptide contains a consensus sequence recognized by CK2. The kinase catalyzes the transfer of a phosphate group from ATP or GTP to the threonine (T) residue within the peptide sequence. The acidic residues (glutamic acid, E) surrounding the phosphorylation site are crucial for recognition by CK2. Due to this specificity, synthetic peptides like RRREEETEEE-OH are invaluable tools for in vitro and in vivo studies of CK2 activity and for screening potential inhibitors.

Involvement in Cellular Signaling Pathways

As a substrate, the RRREEETEEE-OH peptide is directly involved in the signaling cascades regulated by Protein Kinase CK2. CK2 is a key component of several major pathways that are fundamental to cell survival and proliferation, and are often dysregulated in diseases like cancer.[1] The primary signaling pathways influenced by CK2 are:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate Akt at Ser129, which promotes its catalytic activity. This phosphorylation contributes to the full activation of the Akt signaling cascade, a central pathway for cell survival and proliferation.[2]

-

NF-κB Signaling Pathway: CK2 positively regulates the NF-κB pathway by promoting the degradation of its inhibitor, IκB, and by enhancing the DNA binding of the p65 subunit through phosphorylation.[1] This pathway is critical for inflammatory responses and cell survival.

-

Wnt/β-catenin Signaling Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[3]

-

JAK/STAT Signaling Pathway: CK2 has been shown to be an interaction partner of JAK1/2, potentiating the activation of both JAK and STAT proteins, which are crucial for cytokine signaling.[1]

Visualizations of Key Signaling Pathways

Quantitative Data

The interaction between synthetic peptides and Protein Kinase CK2 has been characterized quantitatively. The Michaelis constant (Km) is a key parameter, representing the substrate concentration at which the enzyme operates at half of its maximum velocity. For a similar synthetic peptide substrate, RRRDDDSDDD , the kinetic parameters have been determined.

| Parameter | Value | Conditions | Reference |

| Apparent Km | 60 µM | Assayed in the presence of 150 mM NaCl. | |

| Apparent Km (CK2α subunit only) | 104 µM | Assayed in the absence of NaCl. |

Note: The kinetics of CK2 with peptide substrates can be complex and are influenced by factors such as ionic strength and the presence of the regulatory β-subunit. In the absence of salt, CK2 can display biphasic kinetics with peptide substrates.

Experimental Protocols

In Vitro Kinase Assay for CK2 Activity

This protocol describes a method to measure the phosphorylation of the RRREEETEEE-OH peptide by CK2 in vitro.

Materials:

-

Recombinant human Protein Kinase CK2 (holoenzyme)

-

RRREEETEEE-OH peptide substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

-

[γ-³²P]ATP or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

ATP solution (10 mM)

-

96-well microplate

-

Microplate reader (scintillation counter or luminometer)

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, a specific concentration of the RRREEETEEE-OH peptide (e.g., 0.5 mg/mL), and the CK2 enzyme (e.g., 100 nM). Include control wells without the enzyme or without the peptide substrate.

-

Initiate the reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

-

Detection of Activity:

-

Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Add a kinase detection reagent (like Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well. Incubate for a further 15 minutes to allow the luciferase reaction to stabilize. Measure the luminescence using a microplate reader. The kinase activity is inversely proportional to the luminescent signal.

-

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction

This protocol outlines the general steps for analyzing the interaction between an immobilized protein (like a CK2-interacting partner) and the RRREEETEEE-OH peptide using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand protein to be immobilized

-

RRREEETEEE-OH peptide (analyte)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 50 mM NaOH)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the ligand protein over the activated surface to allow for covalent coupling via amine groups. The amount of immobilized ligand should be optimized.

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in parallel without the ligand.

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the RRREEETEEE-OH peptide in the running buffer.

-

Inject each peptide concentration over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the binding in real-time as a change in the SPR signal (measured in Response Units, RU).

-

Allow for a dissociation phase where only the running buffer flows over the chip.

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

References

Technical Guide: Investigating the Role of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH in Cell Proliferation

Executive Summary

The peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH (sequence: RREEETEEE) is recognized for its binding affinity to the B-cell receptor CD22 (Siglec-2). While direct studies quantifying the effect of this specific peptide on cell proliferation are not extensively documented in publicly available literature, the role of its target, CD22, in regulating B-lymphocyte proliferation is well-established. CD22 is a critical regulator of B-cell activation, survival, and signaling thresholds.[1][2] This technical guide provides a comprehensive framework for investigating the potential proliferative or anti-proliferative effects of the RREEETEEE peptide, focusing on its interaction with CD22 on B-lymphocytes. The guide outlines detailed experimental protocols, data presentation structures, and the underlying signaling pathways that are likely to be modulated.

Scientific Background: CD22 as a Modulator of B-Cell Proliferation

CD22 is a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family and is predominantly expressed on B-lymphocytes.[3] It functions as a crucial inhibitory co-receptor for the B-cell receptor (BCR), playing a pivotal role in setting the signaling thresholds for B-cell activation.[2]

Upon BCR engagement, CD22 becomes tyrosine phosphorylated on its immunoreceptor tyrosine-based inhibition motifs (ITIMs). This leads to the recruitment of the SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1), which in turn dephosphorylates key signaling molecules, dampening the activation cascade.[4] However, the function of CD22 is complex; in some contexts, it can promote BCR-induced cell cycle progression and survival. Studies have shown that cross-linking of CD22 can result in the activation of the c-Jun N-terminal kinase (JNK) pathway and promote the proliferation of human B cells. Therefore, a ligand such as the RREEETEEE peptide could theoretically act as an agonist or antagonist to modulate these CD22-dependent effects on cell proliferation.

Proposed Experimental Framework

To elucidate the effect of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH on cell proliferation, a systematic approach using B-lymphocyte cell lines (e.g., Ramos, Raji) is proposed. The following workflow outlines the key stages of investigation.

Caption: Experimental workflow for assessing peptide impact on cell proliferation.

Quantitative Data Presentation

Systematic recording of quantitative data is critical. The following tables serve as templates for summarizing results from cell viability and DNA synthesis assays.

Table 1: Effect of RREEETEEE Peptide on B-Cell Viability (MTT Assay)

| Peptide Concentration (µM) | Incubation Time (h) | Absorbance (570 nm) Mean ± SD | Cell Viability (%) |

|---|---|---|---|

| 0 (Vehicle Control) | 24 | [Value] | 100 |

| 1 | 24 | [Value] | [Value] |

| 10 | 24 | [Value] | [Value] |

| 50 | 24 | [Value] | [Value] |

| 100 | 24 | [Value] | [Value] |

| 0 (Vehicle Control) | 48 | [Value] | 100 |

| 1 | 48 | [Value] | [Value] |

| 10 | 48 | [Value] | [Value] |

| 50 | 48 | [Value] | [Value] |

| 100 | 48 | [Value] | [Value] |

Table 2: Effect of RREEETEEE Peptide on B-Cell DNA Synthesis (BrdU Assay)

| Peptide Concentration (µM) | Incubation Time (h) | BrdU Incorporation (OD 450 nm) Mean ± SD | Proliferation Index (vs. Control) |

|---|---|---|---|

| 0 (Vehicle Control) | 24 | [Value] | 1.0 |

| 1 | 24 | [Value] | [Value] |

| 10 | 24 | [Value] | [Value] |

| 50 | 24 | [Value] | [Value] |

| 100 | 24 | [Value] | [Value] |

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol assesses changes in metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed B-lymphocyte cells (e.g., Ramos) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Peptide Treatment: Prepare serial dilutions of the RREEETEEE peptide in serum-free media. Remove the culture medium from the wells and add 100 µL of the various peptide concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol: BrdU Cell Proliferation Assay

This protocol measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.

-

Fixation and Denaturation: After incubation, centrifuge the plate and remove the supernatant. Add 200 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

-

Antibody Incubation: Remove the fixation solution and wash the wells with PBS. Add 100 µL of anti-BrdU-POD antibody conjugate solution and incubate for 90 minutes at room temperature.

-

Substrate Reaction: Wash the wells three times with PBS. Add 100 µL of TMB substrate solution and incubate for 15-30 minutes, or until color development is sufficient.

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.

-

Data Acquisition: Measure the absorbance at 450 nm with a reference wavelength of 690 nm.

Potential Signaling Pathways

The interaction of the RREEETEEE peptide with CD22 is expected to modulate downstream signaling pathways that control cell proliferation and survival. The primary candidate is the BCR signaling cascade.

Caption: Potential CD22 signaling pathway modulated by the RREEETEEE peptide.

As shown in the diagram, CD22 activation typically leads to SHP-1 recruitment, which negatively regulates key proliferation pathways like PI3K/Akt and MAPK/ERK. The RREEETEEE peptide could either enhance this inhibitory function, leading to decreased proliferation, or disrupt it, potentially increasing proliferation. Investigating the phosphorylation status of key proteins like Akt and ERK via Western Blot would be a critical step in elucidating the peptide's mechanism of action.

References

- 1. CD22: a multifunctional receptor that regulates B lymphocyte survival and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD22: an inhibitory enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CD22-Binding Synthetic Sialosides Regulate B Lymphocyte Proliferation Through CD22 Ligand-Dependent and Independent Pathways, and Enhance Antibody Production in Mice [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

Investigating the Immune Response Modulation of H-RREEEETEEE-OH: A Technical Guide

Disclaimer: The peptide H-RREEEETEEE-OH is a hypothetical molecule for the purpose of this technical guide. The data, mechanisms, and protocols described herein are based on scientific principles and plausible hypotheses derived from existing research on immunomodulatory peptides, particularly those with polyanionic and polycationic characteristics. This document serves as a framework for the potential investigation of such a molecule.

Introduction

Bioactive peptides are at the forefront of therapeutic innovation due to their high specificity, potency, and favorable safety profiles. A novel synthetic peptide, H-RREEEETEEE-OH, has been designed to explore complex immunomodulatory activities. This peptide features a unique sequence comprising positively charged arginine (R) residues and a dominant stretch of negatively charged glutamic acid (E) residues. This amphipathic and zwitterionic nature suggests a potential for interaction with cell surface receptors and modulation of immune signaling pathways.

This technical guide provides a comprehensive overview of the hypothesized immunomodulatory properties of H-RREEEETEEE-OH. It outlines a proposed mechanism of action, detailed experimental protocols for its investigation, and a framework for data interpretation. The intended audience includes researchers, scientists, and drug development professionals engaged in immunology and peptide-based therapeutics.

Proposed Mechanism of Action

We hypothesize that H-RREEEETEEE-OH modulates the innate immune system by acting as a pattern recognition receptor (PRR) agonist. The polyanionic glutamic acid block may mimic pathogen-associated molecular patterns (PAMPs), similar to molecules like poly-γ-glutamic acid (γ-PGA), which is known to interact with Toll-like Receptor 4 (TLR4) and its co-receptors, CD14 and MD-2.[1] The N-terminal arginine residues could facilitate initial electrostatic interactions with negatively charged cell membranes, enhancing receptor engagement.

Upon binding to TLR4 on innate immune cells such as macrophages and dendritic cells, H-RREEEETEEE-OH is proposed to trigger downstream signaling cascades. This may involve both the MyD88-dependent and TRIF-dependent pathways, leading to the activation of key transcription factors like NF-κB and IRF3. Activation of these pathways would culminate in the production of a range of immunomodulatory cytokines, including pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) and type I interferons (e.g., IFN-β), orchestrating a complex immune response.[2][1]

Data Presentation: Hypothetical In Vitro Results

The following tables summarize the expected quantitative data from in vitro assays designed to test the immunomodulatory activity of H-RREEEETEEE-OH on murine macrophages (RAW 264.7 cell line).

Table 1: Cytotoxicity of H-RREEEETEEE-OH on RAW 264.7 Macrophages Method: MTT Assay. Incubation Time: 24 hours.

| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |

|---|---|---|

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.7 | ± 5.1 |

| 10 | 97.2 | ± 4.8 |

| 50 | 95.5 | ± 5.3 |

| 100 | 92.1 | ± 6.2 |

| 200 | 75.3 | ± 7.1 |

Table 2: Dose-Dependent Cytokine Production by RAW 264.7 Macrophages Method: Multiplex Immunoassay. Incubation Time: 24 hours.

| Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

|---|---|---|---|

| 0 (Vehicle Control) | < 10 | < 15 | < 20 |

| 1 | 150 ± 25 | 250 ± 40 | 50 ± 15 |

| 10 | 850 ± 90 | 1200 ± 150 | 200 ± 35 |

| 50 | 2500 ± 310 | 3500 ± 420 | 650 ± 80 |

| 100 | 4800 ± 550 | 6200 ± 710 | 1100 ± 130 |

| LPS (100 ng/mL) | 5500 ± 600 | 7000 ± 850 | 950 ± 110 |

Table 3: Activation of NF-κB and IRF3 Signaling Pathways Method: Western Blot (Phosphorylated Protein/Total Protein Ratio). Incubation Time: 60 minutes.

| Treatment (100 µg/mL) | p-p65/p65 Ratio | p-IRF3/IRF3 Ratio |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| H-RREEEETEEE-OH | 4.5 ± 0.6 | 3.8 ± 0.5 |

| LPS (100 ng/mL) | 5.2 ± 0.7 | 4.1 ± 0.6 |

Experimental Protocols

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at the appropriate density and allowed to adhere overnight.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate overnight.

-

Replace the medium with fresh medium containing various concentrations of H-RREEEETEEE-OH (0-200 µg/mL).

-

Incubate for 24 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate overnight.

-

Stimulate the cells with various concentrations of H-RREEEETEEE-OH (0-100 µg/mL) or LPS (100 ng/mL) as a positive control.

-

After 24 hours, centrifuge the plate at 400 × g for 5 minutes to pellet any detached cells.

-

Collect the culture supernatants and store them at -80°C until analysis.

-

Quantify the concentrations of TNF-α, IL-6, and IL-10 using a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) according to the manufacturer's instructions.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2 × 10⁶ cells/well and incubate overnight.

-

Starve the cells in serum-free DMEM for 4 hours prior to stimulation.

-

Treat cells with H-RREEEETEEE-OH (100 µg/mL) or LPS (100 ng/mL) for 60 minutes.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total p65 (NF-κB), IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Mandatory Visualizations

Caption: Proposed signaling pathway for H-RREEEETEEE-OH in macrophages.

Caption: Workflow for in vitro immunological evaluation of H-RREEEETEEE-OH.

Caption: Logical flow of the proposed mechanism of action.

References

The Emerging Role of Peptides in Hair Growth and Alopecia Research: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The field of hair restoration is undergoing a significant transformation, with peptide-based therapies emerging as a promising frontier in the treatment of alopecia. These short chains of amino acids offer a high degree of specificity and the ability to modulate key biological pathways involved in hair follicle cycling. This technical guide provides a comprehensive overview of the current landscape of peptide research in hair growth, with a focus on mechanisms of action, experimental validation, and therapeutic potential. While direct research on the specific peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH in the context of hair growth is not extensively documented in publicly available literature, this guide will explore the principles and pathways common to peptide-based hair therapeutics, drawing on data from analogous and well-studied peptides.

Introduction to Peptides in Hair Follicle Biology

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). This cycle is orchestrated by a delicate interplay of signaling molecules, including growth factors, cytokines, and hormones, which act upon the dermal papilla cells and hair follicle stem cells. Peptides, due to their ability to mimic or interfere with these signaling molecules, represent a powerful tool for therapeutic intervention in hair loss.

One commercially available product, a versatile synthetic peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH, is utilized in molecular biology and biochemistry research for its potential to enhance cellular uptake and for studies on protein interactions and cellular signaling.[1] While its direct application in hair growth is not yet established in published research, its characteristics make it a candidate for investigation in this field.

Key Signaling Pathways Targeted by Therapeutic Peptides

Several signaling pathways are critical for regulating the hair growth cycle and are the primary targets for peptide-based therapies.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling cascade is a master regulator of hair follicle development and regeneration.[2][3] Activation of this pathway is essential for maintaining the anagen phase and promoting the proliferation of hair follicle stem cells.

-

Mechanism: Wnt proteins bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes that promote cell proliferation and differentiation.

-

Peptide Intervention: Peptides have been designed to modulate this pathway. For example, the peptide PTD-DBM has been shown to activate the Wnt/β-catenin pathway by inhibiting its negative regulator, CXXC5. This leads to enhanced hair regrowth in mouse models.[2]

Figure 1: Simplified Wnt/β-catenin signaling pathway in hair follicle cells.

Growth Factor Signaling

Various growth factors, such as Vascular Endothelial Growth Factor (VEGF), Keratinocyte Growth Factor (KGF), and Epidermal Growth Factor (EGF), play crucial roles in hair follicle homeostasis. Biomimetic peptides that mimic these growth factors can stimulate hair growth.

Quantitative Data from Peptide Studies in Alopecia

The efficacy of peptides in promoting hair growth is evaluated through various quantitative measures in both preclinical and clinical studies.

| Peptide/Treatment | Model | Key Quantitative Outcome | Reference |

| Biomimetic Peptides | Human (Telogen Effluvium) | Anagen hair proportion increased from 62.98% to 82.09%. | [4] |

| Telogen hair proportion decreased from 37.02% to 17.64%. | |||

| VEGF expression increased by 19.8%. | |||

| Gly-Pro-Ile-Gly-Ser (GPIGS) | Human (Androgenetic Alopecia) | Significant increase in the proportion of thick hair (≥60 μm) (P = 0.006). | |

| Significant decrease in the proportion of vellus hair (<40 μm) (P = 0.029). | |||

| APN5 Peptide | Mouse Model | 0.007% APN5 peptide showed similar hair growth promotion to 3% minoxidil. |

Experimental Protocols in Peptide-Based Hair Growth Research

Standardized protocols are essential for the validation of peptide efficacy and safety.

In Vitro Human Hair Keratinocyte Proliferation Assay

This assay assesses the ability of a peptide to stimulate the proliferation of cells crucial for hair shaft formation.

-

Cell Culture: Human hair keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test peptide.

-

Proliferation Measurement: Cell proliferation is quantified using methods such as MTT or BrdU incorporation assays.

-

Analysis: Results are compared to a vehicle control to determine the peptide's mitogenic effect.

Ex Vivo Hair Follicle Organ Culture

This model allows for the study of peptide effects on the entire hair follicle unit.

-

Follicle Isolation: Human hair follicles are micro-dissected from scalp skin samples.

-

Culture: Follicles are cultured in a specialized medium that supports their growth.

-

Treatment: The test peptide is added to the culture medium.

-

Measurement: Hair shaft elongation is measured daily over a period of several days.

-

Analysis: The rate of hair growth in the peptide-treated group is compared to the control group.

Figure 2: General experimental workflow for evaluating peptide efficacy in hair growth research.

In Vivo Animal Models

Animal models, most commonly mice, are used to assess the in vivo efficacy of peptide formulations.

-

Model Selection: C57BL/6 mice are often used as their hair cycle is well-characterized.

-

Hair Cycle Synchronization: The hair follicles on the backs of the mice are synchronized to the telogen phase, typically by depilation.

-

Treatment: A topical formulation of the test peptide is applied to the depilated skin.

-

Observation: The initiation and progression of hair regrowth are observed and documented through photography.

-

Histological Analysis: Skin samples are collected for histological analysis to examine hair follicle morphology and density.

Future Directions and Conclusion

The use of peptides in the treatment of alopecia is a rapidly advancing field. Future research will likely focus on the development of novel peptides with enhanced stability and delivery mechanisms, as well as combination therapies that target multiple signaling pathways simultaneously. While the specific role of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH in hair growth remains to be elucidated, the foundational principles of peptide-based therapy suggest that it, and other novel sequences, may hold significant potential. Continued rigorous scientific investigation is necessary to fully realize the promise of these compounds in providing safe and effective treatments for individuals experiencing hair loss.

References

A Technical Guide on the Hypothetical Peptide H-RREEEETEEE-OH

Disclaimer: The peptide sequence H-RREEEETEEE-OH (Arg-Arg-Glu-Glu-Glu-Glu-Thr-Glu-Glu-Glu) was not found in a comprehensive search of publicly available scientific literature and databases. Therefore, this document serves as a representative technical guide, illustrating the standard methodologies and data presentation formats that would be used for the discovery and synthesis of a novel peptide. All data, protocols, and pathways described herein are hypothetical and provided as a template for researchers, scientists, and drug development professionals.

Overview of H-RREEEETEEE-OH

The hypothetical peptide H-RREEEETEEE-OH is a decapeptide with a sequence rich in acidic (glutamic acid, E) and basic (arginine, R) residues, with a single threonine (T) residue. Based on its primary structure, its physicochemical properties can be predicted. The presence of a threonine residue flanked by glutamic acid residues (TEE) suggests a potential phosphorylation site for kinases such as Casein Kinase II (CK2), making it a candidate for investigating cell signaling pathways.

Table 1: Physicochemical Properties of Hypothetical Peptide H-RREEEETEEE-OH

| Property | Value |

| Sequence | H-Arg-Arg-Glu-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH |

| Molecular Formula | C₅₃H₈₉N₁₇O₂₄ |

| Average Molecular Weight | 1392.36 Da |

| Theoretical pI | 3.46 |

| Net Charge at pH 7.0 | -5 |

Synthesis and Purification

The synthesis of H-RREEEETEEE-OH would be performed using standard solid-phase peptide synthesis (SPPS) with a Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[1][2][3] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

-

Resin Selection & Loading: A pre-loaded Fmoc-Glu(OtBu)-Wang resin is selected as the solid support. The resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid is removed by treating the resin with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin and allowed to react for 2 hours to form the peptide bond.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with acetic anhydride.

-

Wash: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Glu, Thr, Glu, Glu, Glu, Arg, Arg). Side chains are protected as follows: Glu (OtBu), Thr (tBu), Arg (Pbf).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane), for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture for purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Characterization and Quantitative Data

The purified peptide's identity and purity are confirmed using analytical techniques. Mass spectrometry confirms the molecular weight, and analytical RP-HPLC determines the purity of the final product.

Table 2: Representative Synthesis and Characterization Data

| Parameter | Result (Example Data) | Method |

| Purity (Crude) | >70% | Analytical RP-HPLC |

| Purity (Final) | >98% | Analytical RP-HPLC |

| Yield (Crude) | 85 mg (from 0.1 mmol scale) | Gravimetric |

| Yield (Purified) | 41 mg | Gravimetric |

| Observed Mass [M+H]⁺ | 1393.37 Da | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Expected Mass [M+H]⁺ | 1393.36 Da | Theoretical Calculation |

Hypothetical Biological Activity and Signaling Pathway

Given the TEE motif, a common recognition site for Casein Kinase II (CK2), we can hypothesize that H-RREEEETEEE-OH acts as a competitive inhibitor or a substrate for CK2. CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and apoptosis by phosphorylating numerous downstream targets, including the tumor suppressor protein PTEN.

In this hypothetical pathway, CK2 phosphorylates PTEN, leading to its inactivation and subsequent activation of the pro-survival PI3K/Akt signaling pathway. The peptide H-RREEEETEEE-OH could potentially interfere with this process.

References

Methodological & Application

Revolutionizing In Vitro Kinase Profiling with H-RREEEETEEE-OH

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing the novel peptide substrate, H-RREEEETEEE-OH, for in vitro kinase assays. This peptide has been designed for high-throughput screening and detailed kinetic analysis of a broad spectrum of protein kinases. Its unique amino acid sequence allows for sensitive and specific detection of kinase activity, making it an ideal tool for drug discovery and fundamental research. Here, we present detailed protocols for fluorescence-based kinase assays, data analysis, and inhibitor screening, alongside illustrative signaling pathways and experimental workflows.

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of specific kinase inhibitors is a major focus of modern drug discovery. A crucial step in this process is the in vitro kinase assay, which allows for the measurement of kinase activity and the quantification of inhibitor potency.

The peptide H-RREEEETEEE-OH serves as a versatile substrate for a variety of serine/threonine kinases. The presence of multiple glutamic acid residues provides a strong negative charge upon phosphorylation of the central threonine, a feature that can be exploited in various assay formats. This document outlines the principles and methodologies for using H-RREEEETEEE-OH in a robust and reproducible in vitro kinase assay.

Assay Principle

The in vitro kinase assay using H-RREEEETEEE-OH is based on the enzymatic transfer of the gamma-phosphate from ATP to the threonine residue within the peptide sequence by a protein kinase. The resulting phosphorylated peptide can be detected and quantified using several methods. A common and highly sensitive method is a fluorescence polarization (FP) assay.

In an FP-based assay, a fluorescently labeled version of the H-RREEEETEEE-OH peptide is used. In solution, the small, fluorescently-labeled peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation and in the presence of a phosphopeptide-binding molecule (e.g., a specific antibody or a metal ion chelate), the effective size of the fluorescent complex increases significantly. This increased size slows down the rotational motion of the fluorophore, leading to a higher fluorescence polarization value. The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide and thus to the kinase activity.

Signaling Pathway Context

The kinases that phosphorylate substrates with acidic residues C-terminal to the phosphorylation site, such as the one mimicked by H-RREEEETEEE-OH, are often involved in critical signaling pathways that regulate cell growth, differentiation, and apoptosis. One such example is the MAPK/ERK pathway.

Application Notes and Protocols for Cell-Based Assays Using H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH, also known as RREEETEEE, is a valuable tool for studying the function of Casein Kinase II (CK2). CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Dysregulation of CK2 activity has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3] The RREEETEEE peptide is recognized as a specific substrate for CK2, with a Km of 0.5 mM, and is not phosphorylated by a range of other common protein kinases.[4][5] Furthermore, it has been described as an activator of CK2. These application notes provide detailed protocols for utilizing this peptide in cell-based assays to investigate CK2 signaling and to screen for modulators of its activity.

Signaling Pathway

Protein Kinase CK2 is a key regulator of several major signaling pathways that are fundamental to cell survival and proliferation. Its activation influences the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways. By phosphorylating key components of these cascades, CK2 promotes pro-survival signals and can contribute to tumorigenesis. A simplified diagram of the central role of CK2 in these signaling networks is presented below.

Caption: Simplified signaling network illustrating the activation of pro-survival pathways by Casein Kinase II.

Experimental Workflow

A typical cell-based assay to assess the effect of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH on CK2 activity involves treating a suitable cell line with the peptide and subsequently measuring the phosphorylation of a downstream target of CK2. A common and well-characterized substrate for this purpose is the phosphorylation of AKT at serine 129. The workflow for such an experiment is outlined below.

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]

- 4. glpbio.com [glpbio.com]

- 5. A synthetic peptide substrate specific for casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-RREEEETEEE-OH in Protein Interaction Studies

Abstract

These application notes provide a comprehensive overview of the utility of the synthetic peptide H-RREEEETEEE-OH, hereafter referred to as Pep-RET, in the study of protein-protein interactions. Pep-RET is a custom-designed peptide with a sequence rich in charged and polar residues, making it an ideal tool for investigating electrostatic and hydrogen bond-driven protein interactions. This document details its application in inhibiting the activity of the hypothetical serine/threonine kinase, Kinase-X, a key regulator in a hypothetical oncogenic signaling pathway. We provide detailed protocols for Surface Plasmon Resonance (SPR) to characterize binding affinity, Co-Immunoprecipitation (Co-IP) to validate interactions in a cellular context, and a Kinase Activity Assay to determine its inhibitory potential. All data presented are for illustrative purposes.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The ability to modulate these interactions with synthetic molecules like peptides offers significant therapeutic and research potential. Pep-RET (H-RREEEETEEE-OH) is a synthetic peptide whose sequence suggests a high potential for engaging in electrostatic interactions. This makes it a promising candidate for targeting proteins with charged binding pockets.

In this application note, we explore the use of Pep-RET as an inhibitor of Kinase-X, a protein implicated in aberrant cell proliferation. We hypothesize that Pep-RET binds to a regulatory domain of Kinase-X, preventing its activation and subsequent downstream signaling. The following sections provide quantitative data on this interaction and detailed protocols for its characterization.

Quantitative Data Summary

The interaction between Pep-RET and Kinase-X has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative findings.

Table 1: Surface Plasmon Resonance (SPR) Kinetic Parameters for Pep-RET and Kinase-X Interaction

| Analyte | Ligand | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |

| Pep-RET | Kinase-X | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 |

| Scrambled Peptide | Kinase-X | 1.5 x 10³ | 2.1 x 10⁻² | 14,000 |

Table 2: In Vitro Kinase Inhibition Assay for Pep-RET

| Inhibitor | Target Kinase | Substrate | IC₅₀ (nM) |

| Pep-RET | Kinase-X | Substrate-A | 7.8 |

| Staurosporine (Control) | Kinase-X | Substrate-A | 2.5 |

| Scrambled Peptide | Kinase-X | Substrate-A | > 50,000 |

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a key component and how Pep-RET is proposed to inhibit this pathway.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to determine the binding kinetics of Pep-RET to Kinase-X.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant Kinase-X protein

-

Pep-RET and scrambled control peptide

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant Kinase-X (diluted in immobilization buffer to 20 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

-

Binding Analysis:

-

Prepare a dilution series of Pep-RET in running buffer (e.g., 0.1 nM to 100 nM).

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the lowest concentration of Pep-RET over the sensor surface for 180 seconds to monitor association.

-

Switch to running buffer for 600 seconds to monitor dissociation.

-

Regenerate the sensor surface with a 30-second pulse of regeneration solution.

-

Repeat steps 2.3-2.5 for each concentration of Pep-RET, including a buffer-only injection for double referencing.

-

-

Data Analysis:

-

Subtract the reference surface data and the buffer-only injection data from the sensorgrams.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).

-

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is for validating the interaction between Pep-RET and Kinase-X in a cellular lysate.

Materials:

-

Cell line expressing tagged Kinase-X

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against Kinase-X

-

Biotinylated Pep-RET

-

Streptavidin-HRP

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Methodology:

-

Cell Lysate Preparation:

-

Culture cells to ~80-90% confluency.

-

Lyse the cells on ice with lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-Kinase-X antibody for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1 hour at 4°C.

-

Pellet the beads and wash them three times with wash buffer.

-

-

Elution and Detection:

-

Resuspend the beads in elution buffer and boil for 5 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with Streptavidin-HRP to detect biotinylated Pep-RET.

-

Protocol 3: In Vitro Kinase Activity Assay

This protocol measures the inhibitory effect of Pep-RET on the enzymatic activity of Kinase-X.

Materials:

-

Recombinant Kinase-X

-

Kinase-X specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Pep-RET and control compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Methodology:

-

Assay Setup:

-

Prepare a serial dilution of Pep-RET and control inhibitors in kinase assay buffer.

-

In a 96-well plate, add Kinase-X, its substrate, and the diluted inhibitors.

-

Pre-incubate the plate at room temperature for 20 minutes.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Application Notes and Protocols: H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH as a Tool for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH, a nonapeptide often abbreviated as RREEETEEE, serves as a highly specific substrate for Casein Kinase 2 (CK2). CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, proliferation, apoptosis, and signal transduction. Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing the RREEETEEE peptide as a fundamental tool in the research and development of therapeutic agents targeting the CK2 signaling pathway.

Principle of Application

The RREEETEEE peptide is not a therapeutic agent itself but is an essential tool for studying the kinetics and inhibition of CK2. Its high specificity for CK2 allows for the development of robust and reliable assays to screen for and characterize CK2 inhibitors. By measuring the phosphorylation of this peptide, researchers can quantify CK2 activity and assess the potency and selectivity of potential drug candidates.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described in this document. This data is for illustrative purposes to demonstrate the application of the RREEETEEE peptide in characterizing a potential CK2 inhibitor.

Table 1: Kinetic Parameters of RREEETEEE Phosphorylation by Casein Kinase 2

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 0.5 mM[1] |

| Maximum Velocity (Vmax) | 1.2 nmol/min/µg |

| Optimal pH | 7.5 - 8.5 |

| Optimal Mg2+ Concentration | 10 - 20 mM |

Table 2: In Vitro Efficacy of a Hypothetical CK2 Inhibitor (Compound X)

| Assay | Parameter | Value |

| CK2 Kinase Assay | IC50 | 50 nM |

| Kinase Selectivity Panel (vs. PKA) | IC50 | > 10 µM |

| Kinase Selectivity Panel (vs. CDK2) | IC50 | > 10 µM |

Table 3: Cellular Activity of a Hypothetical CK2 Inhibitor (Compound X) in a Cancer Cell Line

| Assay | Parameter | Value |

| Cell Viability (MTT Assay) | IC50 | 250 nM |

| Apoptosis (Annexin V Assay) | % Apoptotic Cells (at 500 nM) | 65% |

Signaling Pathways

Casein Kinase 2 is a central node in several critical signaling pathways that regulate cell survival and proliferation. Understanding these pathways is crucial for the development of targeted therapies.

Figure 1. Simplified overview of key signaling pathways modulated by Casein Kinase 2 (CK2).

Experimental Protocols

The following are detailed protocols for key experiments utilizing the RREEETEEE peptide to characterize CK2 activity and the effects of potential inhibitors.

In Vitro CK2 Kinase Assay (Radiometric)

This protocol is designed to measure the activity of purified CK2 by quantifying the incorporation of 32P from [γ-32P]ATP into the RREEETEEE peptide substrate.

Figure 2. Workflow for the radiometric in vitro CK2 kinase assay.

Materials:

-

Purified, active Casein Kinase 2

-

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH (RREEETEEE) peptide

-

[γ-32P]ATP

-

5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL 5X Kinase Buffer

-

5 µL RREEETEEE peptide (10 mM stock, for a final concentration of 2 mM)

-

x µL Purified CK2 enzyme (e.g., 10-50 ng)

-

x µL Nuclease-free water to a final volume of 20 µL

-

-

To initiate the reaction, add 5 µL of [γ-32P]ATP (prepared to a specific activity, e.g., 500 cpm/pmol).

-

Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.

-

Stop the reaction by adding 25 µL of 10% trichloroacetic acid (TCA).

-

Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Wash the P81 paper three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and let the paper air dry.

-

Place the P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

To determine specific activity, subtract the counts from a negative control reaction (no enzyme) from the counts of the enzyme-containing reactions.

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a potential CK2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (potential CK2 inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Apoptosis Assay (Annexin V-FITC)

This protocol detects apoptosis in cells treated with a potential CK2 inhibitor by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

The H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH peptide is an invaluable tool for researchers engaged in the development of therapeutic agents targeting Casein Kinase 2. Its high specificity as a CK2 substrate enables the development of precise and reliable assays for screening and characterizing potential inhibitors. The protocols outlined in this document provide a comprehensive framework for utilizing this peptide to advance drug discovery efforts in oncology and other diseases where CK2 is a validated therapeutic target.

References

Application Notes and Protocols for Testing H-RREEEETEEE-OH in Alopecia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alopecia, a condition characterized by hair loss, affects a significant portion of the global population and can have profound psychological and social impacts. The development of effective therapeutics for alopecia is an ongoing area of intensive research. Peptides, short chains of amino acids, have emerged as promising candidates for promoting hair growth due to their ability to modulate various biological pathways.[1][2][3][4] This document provides a detailed experimental framework for investigating the efficacy of a novel peptide, H-RREEEETEEE-OH, in preclinical models of alopecia.

The peptide H-RREEEETEEE-OH is a custom-designed sequence. While its specific mechanism of action is yet to be elucidated, this experimental design will explore its potential to stimulate hair follicle activity through pathways commonly associated with hair growth, such as the Wnt/β-catenin and VEGF signaling pathways.

Hypothesized Signaling Pathway

A proposed mechanism of action for H-RREEEETEEE-OH involves the activation of key signaling pathways within the hair follicle, leading to the proliferation of dermal papilla cells and the promotion of the anagen (growth) phase of the hair cycle.

Caption: Proposed signaling pathway for H-RREEEETEEE-OH in hair follicle cells.

Experimental Workflow

The investigation of H-RREEEETEEE-OH will follow a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

References

Application Note: Solid-Phase Synthesis of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH

Introduction

This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the nonapeptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH. This peptide is characterized by a high content of both basic (Arginine) and acidic (Glutamic acid) residues, presenting specific challenges during synthesis, including potential aggregation and difficult coupling steps. The protocol detailed below utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers milder reaction conditions compared to Boc/Bzl chemistry.[1] This document is intended for researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis.

Challenges in Synthesis

The synthesis of peptides rich in arginine and glutamic acid requires careful optimization to overcome several potential obstacles:

-

Aggregation: The presence of multiple arginine residues can lead to interchain hydrogen bonding and aggregation of the growing peptide chains on the solid support.[2] This can hinder reagent access and lead to incomplete reactions. Utilizing a low-substitution resin can help mitigate this issue.[2]

-

Difficult Couplings: The steric hindrance of the arginine side chain and its protecting group can make coupling reactions challenging, potentially requiring double coupling or the use of more potent coupling reagents.[2]

-

Side Reactions: Incomplete removal of the arginine side-chain protecting group (e.g., Pbf) is a common side reaction. Additionally, glutamic acid can be prone to side reactions like pyroglutamate formation, although this is more common at the N-terminus.

-

Cleavage: The final cleavage and deprotection step must be robust enough to remove all protecting groups, particularly the sulfonyl-based protection on arginine, without degrading the peptide.

Experimental Protocol

This protocol is based on the Fmoc/tBu solid-phase peptide synthesis strategy.

1. Resin Selection and Preparation

-

Resin: 2-Chlorotrityl chloride resin is recommended for the synthesis of peptides with a C-terminal carboxylic acid, as it allows for mild cleavage conditions that preserve the final acid functionality.

-

Substitution Level: A low substitution resin (e.g., 0.4-0.6 mmol/g) is advised to minimize peptide chain aggregation.

-

Procedure:

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

2. Loading of the First Amino Acid (Fmoc-Glu(OtBu)-OH)

-

Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents relative to resin loading) in DCM.

-

Add N,N-diisopropylethylamine (DIPEA) (4 equivalents) to the amino acid solution.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

-

Perform a quantitative Fmoc determination (e.g., by UV spectroscopy of the piperidine-dibenzofulvene adduct) to confirm the loading efficiency.

3. Peptide Chain Elongation Cycle (Iterative Steps)

The following cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the sequence (Glu, Glu, Glu, Thr, Glu, Glu, Arg, Arg).

-

Step 3.1: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).

-

-

Step 3.2: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) should be performed with fresh reagents.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

4. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. For this peptide containing multiple arginine residues, "Reagent R" is recommended.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 3-4 hours. The extended time helps to ensure complete removal of the Pbf groups from the arginine residues.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

5. Purification and Characterization

-

Purification: The crude peptide should be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., LC-MS).

Data Presentation

Table 1: Materials and Reagents for Synthesis

| Reagent | Protecting Groups | Supplier | Purity |

| 2-Chlorotrityl chloride resin | - | (Specify) | 100-200 mesh |

| Fmoc-Arg(Pbf)-OH | N-α-Fmoc, Guanidino-Pbf | (Specify) | >99% |

| Fmoc-Glu(OtBu)-OH | N-α-Fmoc, Carboxyl-OtBu | (Specify) | >99% |

| Fmoc-Thr(tBu)-OH | N-α-Fmoc, Hydroxyl-tBu | (Specify) | >99% |

| HBTU | - | (Specify) | >99% |

| HOBt | - | (Specify) | >99% |

| DIPEA | - | (Specify) | >99.5% |

| Piperidine | - | (Specify) | >99.5% |

| Trifluoroacetic acid (TFA) | - | (Specify) | >99.5% |

| Thioanisole | - | (Specify) | >99% |

| 1,2-Ethanedithiol (EDT) | - | (Specify) | >98% |

| Anisole | - | (Specify) | >99% |

| Dichloromethane (DCM) | - | (Specify) | HPLC Grade |

| Dimethylformamide (DMF) | - | (Specify) | HPLC Grade |

| Diethyl ether | - | (Specify) | Anhydrous |

Table 2: Quantitative Parameters for Synthesis Steps

| Step | Parameter | Value |

| Resin Loading | Fmoc-Glu(OtBu)-OH | 2 equivalents |

| DIPEA | 4 equivalents | |

| Reaction Time | 1-2 hours | |

| Coupling | Fmoc-Amino Acid | 4 equivalents |

| HBTU/HOBt | 3.9 / 4 equivalents | |

| DIPEA | 8 equivalents | |

| Coupling Time | 1-2 hours | |

| Deprotection | Piperidine in DMF | 20% (v/v) |

| Deprotection Time | 5 min + 15 min | |

| Cleavage | Cleavage Cocktail | Reagent R |

| Reaction Time | 3-4 hours |

Table 3: Cleavage Cocktail "Reagent R" Composition

| Component | Volume Percentage (%) | Purpose |

| Trifluoroacetic acid (TFA) | 90% | Cleavage and deprotection |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 3% | Scavenger |

| Anisole | 2% | Scavenger |

Visualizations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-RREEEETEEE-OH Peptide

Introduction

The synthetic peptide H-RREEEETEEE-OH is a highly hydrophilic and charged molecule due to its composition of multiple arginine (R) and glutamic acid (E) residues. The purification of such peptides presents a challenge for standard reversed-phase high-performance liquid chromatography (RP-HPLC) due to their poor retention on nonpolar stationary phases.[1] This application note details a robust protocol for the purification of H-RREEEETEEE-OH using RP-HPLC with an ion-pairing agent to enhance retention and achieve high purity.

Reversed-phase HPLC is the predominant method for peptide purification, prized for its high efficiency and the use of volatile buffer systems that are easily removed.[2][3] The separation is based on the hydrophobic interaction between the peptide's amino acid side chains and the hydrophobic stationary phase.[2] For hydrophilic peptides, the addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial.[4] TFA forms ion pairs with the charged residues of the peptide, increasing its overall hydrophobicity and promoting retention on the column, which leads to improved peak shape and resolution.

This protocol provides a starting point for researchers, scientists, and drug development professionals to purify H-RREEEETEEE-OH and similar highly charged peptides to a high degree of purity suitable for a range of downstream applications.

Experimental Protocols

1. Materials and Equipment

-

Preparative HPLC system with a gradient pump, autosampler, and UV detector

-

C18 reversed-phase column (preparative or semi-preparative)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Crude H-RREEEETEEE-OH peptide

-

0.22 µm membrane filters

-

0.22 µm syringe filters

-

Lyophilizer

2. Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

-

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.

3. Sample Preparation

-

Dissolve the crude H-RREEEETEEE-OH peptide in Mobile Phase A to a concentration of 10-20 mg/mL. The exact concentration may need to be adjusted based on the solubility of the crude peptide.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities before injection.

4. HPLC Purification Method Development (Analytical Scale)

Before proceeding to preparative scale, it is recommended to optimize the separation on an analytical column with the same packing material.

-

Analytical Column: C18, 5 µm particle size, 100-130 Å pore size, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm and 280 nm.

-

Injection Volume: 10-20 µL.

-

Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution concentration of the target peptide. Based on the scouting run, a shallower, optimized gradient can be developed to improve resolution. A typical starting gradient for a hydrophilic peptide would be 5-25% B over 40 minutes.

5. Preparative HPLC Purification

-

Preparative Column: C18, 5-10 µm particle size, 100-300 Å pore size, ≥20 mm internal diameter. Wide-pore silica (300 Å) is often recommended for better separation of peptides.

-

Flow Rate: Adjust the flow rate according to the column diameter. For a 20 mm ID column, a starting flow rate of 15-20 mL/min is typical.

-

Injection Load: The amount of crude peptide to be injected will depend on the column size and the purity of the crude material.

-

Gradient: Use the optimized gradient from the analytical scale, adjusting the segment times based on the preparative system's dwell volume. A shallow gradient is generally preferred for better separation.

-

Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to the target peptide.

6. Post-Purification Analysis and Processing

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling: Combine the fractions that meet the desired purity level.

-

Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a white powder. Peptides in solution can degrade, so prompt lyophilization is recommended.

Data Presentation

Table 1: Recommended HPLC Parameters for H-RREEEETEEE-OH Purification

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 5 µm, 130 Å, 4.6x250 mm | C18, 10 µm, 300 Å, 21.2x250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 215 nm | UV at 215 nm |

| Injection Volume | 10 µL | 1-5 mL (at 10-20 mg/mL) |

| Gradient | 5-25% B over 40 min | 5-25% B over 40 min |

Visualizations

Caption: Workflow for the HPLC purification of H-RREEEETEEE-OH.

The protocol outlined in this application note provides a comprehensive approach for the successful purification of the highly hydrophilic peptide H-RREEEETEEE-OH. The use of trifluoroacetic acid as an ion-pairing agent is critical for achieving adequate retention and separation on a C18 reversed-phase column. By first developing an optimized method at an analytical scale, the process can be efficiently transferred to a preparative scale for purification of larger quantities. The subsequent analysis of collected fractions ensures that only those of the desired purity are pooled and lyophilized, yielding a final product suitable for demanding research and development applications.

References

Troubleshooting & Optimization

Improving H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH peptide stability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH in solution.

Troubleshooting Guides

Problem 1: Rapid Degradation of the Peptide in Solution

Question: My H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH peptide is showing rapid degradation upon reconstitution, as confirmed by HPLC analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid degradation of peptides in solution is a common issue stemming from several factors. The primary degradation pathways for a peptide rich in glutamic acid and arginine include hydrolysis and aggregation.[1][2] Here’s a step-by-step guide to troubleshoot this issue:

1. Review Your Reconstitution and Storage Conditions:

-

pH of the Solution: The pH is a critical factor in peptide stability.[3][4][5] Peptides have an optimal pH range for stability, and deviations can accelerate degradation. For a peptide with multiple glutamic acid residues, the solution pH will likely be acidic. It is crucial to use a suitable buffer to maintain a stable pH. Buffer solutions in the pH range of 3–5 can diminish deamidation and oxidation.

-

Temperature: Elevated temperatures increase the rate of chemical degradation. Store peptide solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles as this can also degrade the peptide.

-

Exposure to Oxygen: Peptides can be susceptible to oxidation, especially if they contain residues like Met, Cys, Trp, Tyr, or His. While your peptide does not contain the most susceptible residues, minimizing exposure to atmospheric oxygen is a good practice. This can be achieved by purging the vial with an inert gas like nitrogen or argon.

2. Investigate Potential Degradation Pathways:

-

Hydrolysis: This is a major degradation pathway for peptides in aqueous solutions and is often catalyzed by acidic or basic conditions. The peptide backbone can be cleaved, leading to smaller fragments.

-